molecular formula C14H12O2 B3104244 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde CAS No. 14665-22-6

2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B3104244
CAS No.: 14665-22-6
M. Wt: 212.24 g/mol
InChI Key: CKJGQXFEQUSMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a biphenyl derivative, characterized by the presence of a hydroxymethyl group and an aldehyde group on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the hydroxymethylation of biphenyl derivatives. This process typically involves the reaction of biphenyl with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The resulting intermediate can then be oxidized to form the aldehyde group.

Industrial Production Methods

Industrial production of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde may involve large-scale hydroxymethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2’-(Carboxymethyl)-[1,1’-biphenyl]-2-carbaldehyde.

    Reduction: Formation of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl and aldehyde groups can participate in hydrogen bonding and covalent interactions with proteins and enzymes, potentially modulating their activity. The biphenyl structure allows for π-π interactions with aromatic residues in biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

2’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both hydroxymethyl and aldehyde functional groups on the biphenyl structure

Properties

IUPAC Name

2-[2-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-9,16H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJGQXFEQUSMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde
Reactant of Route 2
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.